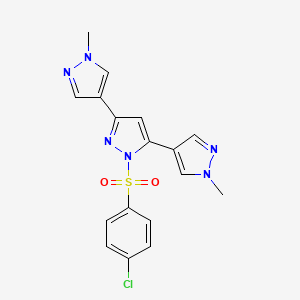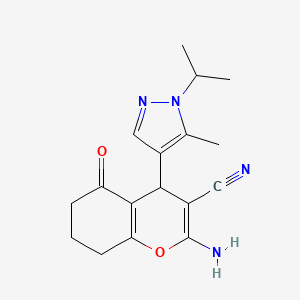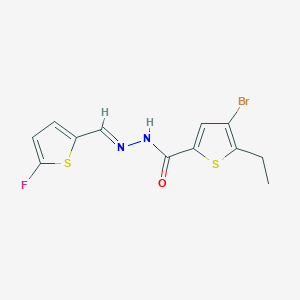![molecular formula C13H17N3O2S B10921020 N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10921020.png)
N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-4,5-dimethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a thiophene ring, and an ethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. One common method involves the reaction of 4,5-dimethylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1-(ethoxymethyl)-1H-pyrazole-4-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N~2~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N2-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The ethoxymethyl group may enhance its binding affinity to certain enzymes or receptors, while the pyrazole and thiophene rings contribute to its overall stability and reactivity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Chlorfenapyr: A pyrrole-based insecticide with a similar structure.
Imidazole Derivatives: Compounds with a five-membered ring containing nitrogen atoms, similar to the pyrazole ring in the target compound.
Thiazole Derivatives: Compounds with a five-membered ring containing sulfur and nitrogen atoms, similar to the thiophene ring.
Uniqueness
N~2~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to the combination of its pyrazole and thiophene rings, along with the ethoxymethyl group
Properties
Molecular Formula |
C13H17N3O2S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-[1-(ethoxymethyl)pyrazol-4-yl]-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H17N3O2S/c1-4-18-8-16-7-11(6-14-16)15-13(17)12-5-9(2)10(3)19-12/h5-7H,4,8H2,1-3H3,(H,15,17) |
InChI Key |
ATGMKXMCBSWNGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=C(C=N1)NC(=O)C2=CC(=C(S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10920944.png)
![N-(2,6-dibromo-4-fluorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10920948.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920955.png)
![1-benzyl-3,6-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920957.png)
![(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B10920958.png)

![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10920966.png)
![N-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10920971.png)
![1-butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10920981.png)
![N-(5-chloropyridin-2-yl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10920984.png)
![N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10920992.png)

![(2E)-2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-N-phenylhydrazinecarboxamide](/img/structure/B10921001.png)

